Cas no 2229529-76-2 (4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine)

4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine structure
2229529-76-2 structure
Product Name:4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine
CAS No:2229529-76-2
MF:C11H10F3N
MW:213.199013233185
CID:6441180
PubChem ID:165765081
Update Time:2025-07-21

4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine
    • 2229529-76-2
    • EN300-2007398
    • Inchi: 1S/C11H10F3N/c1-4-10(2,3)8-5-6-15-7-9(8)11(12,13)14/h1,5-7H,2-3H3
    • InChI Key: NRJHXDDQLLUAEL-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=CC=1C(C#C)(C)C)(F)F

Computed Properties

  • Exact Mass: 213.07653381g/mol
  • Monoisotopic Mass: 213.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine

Introduction to 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2229529-76-2)

4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2229529-76-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. This compound, characterized by a pyridine core substituted with a trifluoromethyl group and an alkyne moiety linked to a 2-methylbutyl group, represents a class of heterocyclic compounds that exhibit a wide range of potential therapeutic applications.

The structural composition of 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine makes it an intriguing candidate for further exploration in drug discovery. The presence of the trifluoromethyl group, a well-known pharmacophore, enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in the design of novel pharmaceutical agents. Additionally, the alkyne functional group introduces reactivity that can be exploited in synthetic chemistry, allowing for further derivatization and optimization of the compound's biological properties.

In recent years, there has been growing interest in pyridine derivatives as scaffolds for developing new therapeutic agents. Pyridines are ubiquitous in bioactive molecules and serve as key structural motifs in many drugs on the market today. The introduction of substituents such as the trifluoromethyl group and alkyne linkers can modulate the electronic and steric properties of the pyridine ring, thereby influencing its interaction with biological targets. This flexibility makes compounds like 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine valuable tools for medicinal chemists seeking to develop novel small-molecule drugs.

One of the most compelling aspects of 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine is its potential as a building block for more complex molecules. The alkyne functionality provides a site for further chemical modification through reactions such as cross-coupling, allowing chemists to attach various pharmacophoric groups or linkers. This adaptability is particularly useful in fragment-based drug design, where small molecular fragments are identified and then linked together to form more potent and selective inhibitors.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The trifluoromethyl group, in particular, has been shown to improve drug properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. Compounds containing this moiety are often more resistant to metabolic degradation and exhibit longer half-lives in vivo, which can enhance their therapeutic efficacy. The combination of these properties with the unique reactivity of the alkyne group in 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine makes it a promising candidate for further investigation.

The biological activity of 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine has been explored in several preclinical studies. While comprehensive data on its specific applications may still be emerging, preliminary findings suggest that it exhibits potential as an inhibitor of various enzymatic targets relevant to human health. For instance, its structural features may allow it to interact with proteins involved in inflammatory pathways or signal transduction cascades. These interactions could make it a useful tool for developing treatments for conditions such as cancer or autoimmune diseases.

The synthesis of 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine represents another area of interest within synthetic organic chemistry. The preparation of this compound requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in catalytic methods have made it possible to construct complex pyridine derivatives more efficiently than ever before, which bodes well for future studies involving this compound.

In conclusion, 4-(2-methylbut-3-yn-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 2229529-76-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents—particularly the trifluoromethyl group and alkyne linkage—makes it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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